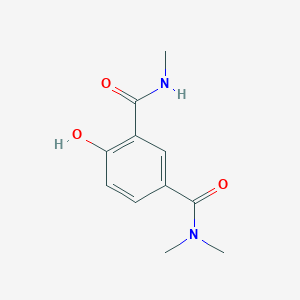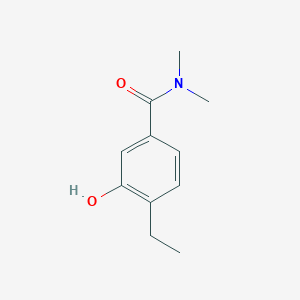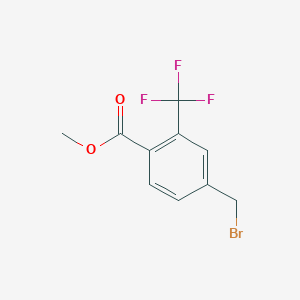
Ethyl 2-(2-chloro-5-methylpyridin-3-YL)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-methylpyridine-3-acetic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the second position, a methyl group at the fifth position, and an acetic acid ethyl ester group at the third position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methylpyridine-3-acetic acid ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.
Another approach involves the use of 2-chloro-5-methylpyridine-3-acetic acid as a starting material, which is then esterified using ethanol and a catalytic amount of sulfuric acid. This method requires refluxing the reaction mixture to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-5-methylpyridine-3-acetic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
2-Chloro-5-methylpyridine-3-acetic acid ethyl ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the second position can be replaced by various nucleophiles, such as amines or thiols, to form substituted derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-5-methylpyridine-3-acetic acid.
Oxidation: The methyl group at the fifth position can be oxidized to form the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed for the oxidation of the methyl group.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Ester Hydrolysis: 2-Chloro-5-methylpyridine-3-acetic acid.
Oxidation: 2-Chloro-5-methylpyridine-3-carboxylic acid.
科学研究应用
2-Chloro-5-methylpyridine-3-acetic acid ethyl ester has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with specific biochemical pathways in plants and pests.
Organic Synthesis:
作用机制
The mechanism of action of 2-chloro-5-methylpyridine-3-acetic acid ethyl ester depends on its specific application. In pharmaceuticals, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways involved in inflammation or microbial growth. The chloro and ester groups play a crucial role in its binding affinity and specificity towards molecular targets.
相似化合物的比较
Similar Compounds
2-Chloro-5-methylpyridine-3-carboxylic acid: Similar structure but lacks the ester group.
2-Chloro-5-methylpyridine-3-acetic acid: Similar structure but lacks the ethyl ester group.
2-Bromo-5-methylpyridine-3-acetic acid ethyl ester: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
2-Chloro-5-methylpyridine-3-acetic acid ethyl ester is unique due to the presence of both the chloro and ester groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields, making it a valuable compound in research and industry.
属性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC 名称 |
ethyl 2-(2-chloro-5-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-9(13)5-8-4-7(2)6-12-10(8)11/h4,6H,3,5H2,1-2H3 |
InChI 键 |
ZGGZNSDQIYVEMZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=C(N=CC(=C1)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


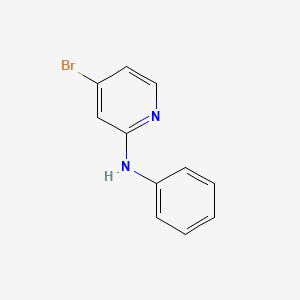
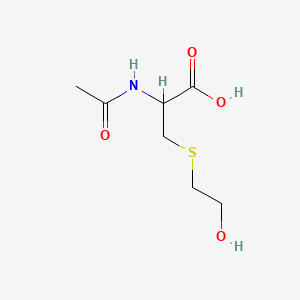
![potassium;[(E)-[2-(4-hydroxy-1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14854651.png)
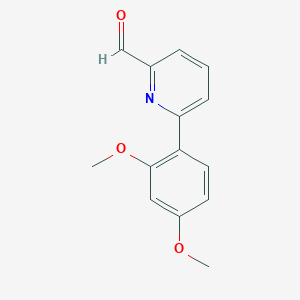
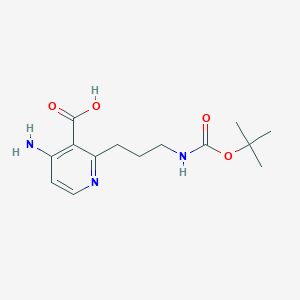
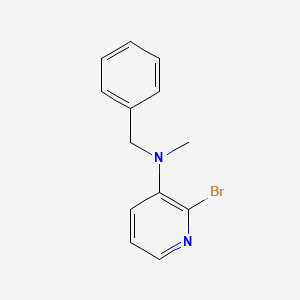
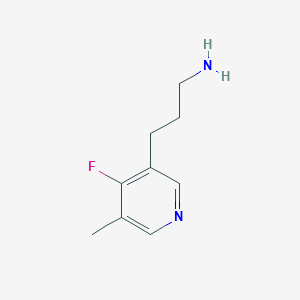

![N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine](/img/structure/B14854693.png)
